REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[C:5](Cl)=[N:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)[CH3:2].N1([C:24]2[C:25](=[O:43])[N:26]([C:30]3[CH:35]=[CH:34][C:33]([N:36]4[CH2:41][CH2:40][CH2:39][CH2:38][C:37]4=[O:42])=[CH:32][CH:31]=3)[CH2:27][CH2:28][CH:29]=2)CCOCC1.C(N(CC)CC)C.Cl>CCOC(C)=O.O>[CH2:1]([O:3][C:4]([C:5]1[C:39]2[CH2:40][CH2:41][N:36]([C:33]3[CH:32]=[CH:31][C:30]([N:26]4[CH2:27][CH2:28][CH2:29][CH2:24][C:25]4=[O:43])=[CH:35][CH:34]=3)[C:37](=[O:42])[C:38]=2[N:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:6]=1)=[O:17])[CH3:2]
|
Name
|
chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=NNC1=CC=C(C=C1)OC)Cl)=O
|
Name
|
|
Quantity
|
334 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C=1C(N(CCC1)C1=CC=C(C=C1)N1C(CCCC1)=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 5–20° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
before being warmed up
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down to 5–10° C.
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated NaCl aqueous solution (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was directly purified by flash column chromatography (SiO2, 15–40% EtOAc/hexane gradient elution)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C=2C(N(CCC21)C2=CC=C(C=C2)N2C(CCCC2)=O)=O)C2=CC=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 423 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |